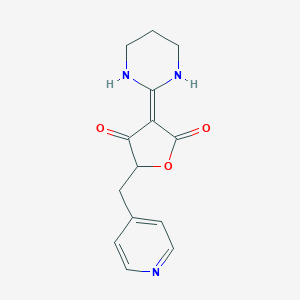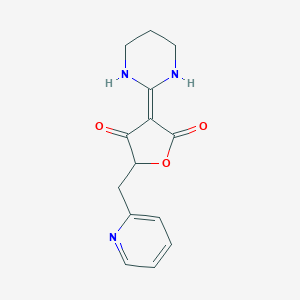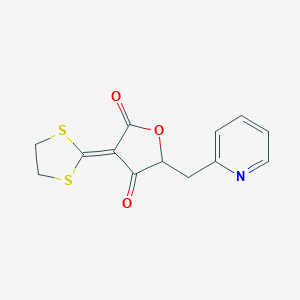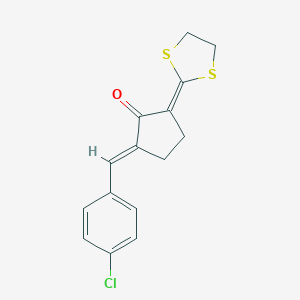
1,5-dichloro-10-hydroxy-10-(4-methoxyphenyl)-9(10H)-anthracenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dichloro-10-hydroxy-10-(4-methoxyphenyl)-9(10H)-anthracenone is a synthetic organic compound with a molecular formula of C24H16Cl2O3. It is commonly known as DMAPA, and it has been widely used in scientific research due to its unique properties. DMAPA is an anthracene derivative that has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DMAPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMAPA has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. DMAPA has also been found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
DMAPA has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, and it has been found to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. DMAPA has also been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, DMAPA has been found to have antioxidant and anti-inflammatory activity, and it has been found to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DMAPA has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its fluorescent properties. However, DMAPA also has some limitations, including its toxicity and its potential for non-specific binding to biomolecules.
Orientations Futures
There are several future directions for the research on DMAPA. One direction is the development of new drugs based on DMAPA for the treatment of cancer and viral infections. Another direction is the development of biosensors and diagnostic tools based on DMAPA for the detection of various analytes. Additionally, further research is needed to fully understand the mechanism of action of DMAPA and its potential for use in other areas of research, such as neuroscience and immunology.
Conclusion
In conclusion, DMAPA is a synthetic organic compound with significant biochemical and physiological effects. It has been widely used in scientific research due to its unique properties, and it has been found to have antitumor, antiviral, and antibacterial activity. DMAPA has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential of DMAPA for use in various areas of research.
Méthodes De Synthèse
DMAPA can be synthesized using various methods, including Friedel-Crafts acylation, Suzuki coupling, and Sonogashira coupling. The most common method for synthesizing DMAPA is Friedel-Crafts acylation, which involves the reaction of 1,5-dichloroanthraquinone with 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields DMAPA as a yellow solid with a melting point of 305-307°C.
Applications De Recherche Scientifique
DMAPA has been widely used in scientific research due to its unique properties. It has been found to have antitumor, antiviral, and antibacterial activity, and it has been used in the development of new drugs for cancer and viral infections. DMAPA has also been used as a fluorescent probe for the detection of DNA, RNA, and proteins, and it has been used in the development of biosensors for the detection of various analytes.
Propriétés
Formule moléculaire |
C21H14Cl2O3 |
|---|---|
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
1,5-dichloro-10-hydroxy-10-(4-methoxyphenyl)anthracen-9-one |
InChI |
InChI=1S/C21H14Cl2O3/c1-26-13-10-8-12(9-11-13)21(25)15-5-3-6-16(22)18(15)20(24)14-4-2-7-17(23)19(14)21/h2-11,25H,1H3 |
Clé InChI |
XGAIFESAYXLYSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)O |
SMILES canonique |
COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)



![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)




![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)


![Methyl 4-[5-(1-adamantylamino)-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl]benzoate](/img/structure/B290120.png)
![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)